10-Aminodecane-1-thiol

Description

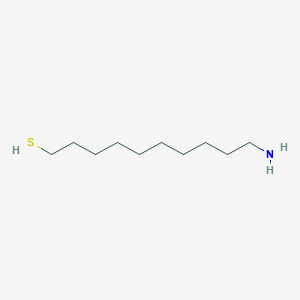

Structure

3D Structure

Properties

Molecular Formula |

C10H23NS |

|---|---|

Molecular Weight |

189.36 g/mol |

IUPAC Name |

10-aminodecane-1-thiol |

InChI |

InChI=1S/C10H23NS/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 |

InChI Key |

JMKBPENVULMVDP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCS)CCCCN |

Origin of Product |

United States |

The Contextual Significance of Functionalized Alkanethiols in Chemical Sciences

Functionalized alkanethiols are long-chain hydrocarbon molecules that have a thiol (-SH) group at one end and a specific functional group at the other. The thiol group enables these molecules to strongly attach to the surfaces of noble metals like gold, silver, and copper, forming highly ordered, single-layer structures known as self-assembled monolayers (SAMs). benthamdirect.cominterchim.fr This process of self-assembly is a spontaneous organization of molecules into a stable, well-defined arrangement. interchim.fr

The true versatility of these alkanethiols lies in the terminal functional group, which can be tailored to impart specific chemical properties to the surface. benthamdirect.comcapes.gov.br For instance, by using alkanethiols with different functional heads—such as hydroxyl (-OH), carboxylic acid (-COOH), or in the case of 10-aminodecane-1-thiol, an amino (-NH2) group—scientists can precisely control surface characteristics like wettability, chemical reactivity, and biocompatibility. benthamdirect.comresearchgate.net This has led to their application in diverse areas including the fabrication of microelectronic components, the development of biosensors, and the creation of platforms for studying biological interactions at the molecular level. benthamdirect.comrsc.org The ability to create patterned surfaces with specific chemical functionalities has also been a significant driver of research in this area. rsc.org

An Overview of 10 Aminodecane 1 Thiol As a Model Compound in Scholarly Investigations

Established Methodologies for the Synthesis of 10-Aminodecane-1-thiol

The synthesis of bifunctional molecules like 10-aminodecane-1-thiol, which possesses both an amine and a thiol group at opposite ends of a hydrocarbon chain, requires strategic chemical planning to ensure the selective formation of the desired product. Various synthetic methodologies have been developed to achieve this, with the Curtius reaction being a notable and adaptable method.

Variants of the Curtius Reaction in ω-Aminoalkanethiol Synthesis

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines. organic-chemistry.orgwikipedia.orgbyjus.com This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to yield the corresponding amine. wikipedia.orgbyjus.com This methodology has been adapted for the synthesis of ω-aminoalkanethiols.

A common strategy involves starting with a long-chain carboxylic acid that contains a protected thiol group or a precursor to a thiol group. For instance, a variant of the Curtius reaction has been used to prepare 10-aminodec-1-ene, a precursor that can be subsequently converted to 10-aminodecane-1-thiol. nih.gov In this approach, 10-undecenoyl chloride is treated with sodium azide to form the corresponding acyl azide. nih.gov This intermediate then undergoes the Curtius rearrangement to produce an isocyanate, which upon hydrolysis, yields 10-aminodec-1-ene. nih.gov The terminal alkene can then be subjected to an anti-Markovnikov addition of a thiol-containing reagent to install the thiol group.

The general mechanism of the Curtius rearrangement is believed to be a concerted process where the acyl azide rearranges to the isocyanate with the simultaneous loss of nitrogen gas. wikipedia.org

Key steps in a Curtius reaction-based synthesis:

Acyl Azide Formation: The starting carboxylic acid or its derivative (e.g., acyl chloride) is converted to an acyl azide.

Rearrangement: The acyl azide is heated to induce the rearrangement to an isocyanate.

Hydrolysis: The isocyanate is then treated with water or acid to afford the primary amine.

To prevent unwanted side reactions, protecting groups are often employed for the thiol functionality during the synthesis.

Alternative Synthetic Protocols for Aminodecane-1-thiol

While the Curtius reaction is a robust method, other synthetic strategies have also been explored for the preparation of 10-aminodecane-1-thiol and related compounds. These alternative protocols often focus on different bond-forming strategies or the use of alternative starting materials.

One common alternative involves the use of a bifunctional starting material that already contains one of the desired functional groups in a protected form. For example, starting with a commercially available ω-halo-alkanol, one could first introduce the thiol group (or a protected version) via nucleophilic substitution, and then convert the hydroxyl group to an amine. This conversion could be achieved through a variety of methods, including mesylation or tosylation followed by substitution with an amine source like sodium azide (followed by reduction) or ammonia (B1221849).

Another approach involves the Gabriel synthesis, which is a well-established method for forming primary amines from primary alkyl halides. A starting material containing a protected thiol and a terminal alkyl halide could be reacted with potassium phthalimide (B116566). Subsequent hydrolysis or hydrazinolysis of the phthalimide group would then reveal the primary amine.

Furthermore, reductive amination can be employed. An ω-thiol-aldehyde or ketone could be reacted with ammonia or an ammonia equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

These alternative methods provide flexibility in terms of available starting materials and reaction conditions, allowing chemists to choose the most suitable route based on factors such as yield, scalability, and functional group tolerance.

Derivatization Strategies and Functional Group Interconversions

The presence of two distinct functional groups, a primary amine and a thiol, in 10-aminodecane-1-thiol allows for a wide range of derivatization strategies and functional group interconversions. The ability to selectively modify one terminus while leaving the other intact is crucial for its application in areas like surface modification and bioconjugation. nih.govthno.org

Selective Modification of the Thiol and Amine Termini of 10-Aminodecane-1-thiol

The differential reactivity of the thiol and amine groups enables their selective modification.

Thiol Modification: Thiols are excellent nucleophiles and readily react with a variety of electrophiles. thno.org Common reactions for thiol modification include:

Michael Addition: Thiols undergo conjugate addition to α,β-unsaturated carbonyl compounds, such as maleimides. thno.org This reaction is highly efficient and specific for thiols under physiological conditions.

Alkylation: Reaction with alkyl halides leads to the formation of thioethers.

Disulfide Formation: Mild oxidation can couple two thiol groups to form a disulfide bond.

Amine Modification: The primary amine group can be selectively modified using a range of reagents:

Acylation: Reaction with acyl chlorides or anhydrides forms amides.

Succinimidyl Esters: N-Hydroxysuccinimide (NHS) esters are commonly used to acylate amines, forming stable amide bonds. nih.gov

Isothiocyanates: Reaction with isothiocyanates yields thiourea (B124793) derivatives. nih.gov

To achieve selectivity, protection strategies are often employed. For example, the amine group can be protected as a tert-butyloxycarbonyl (t-BOC) carbamate, allowing for the selective reaction of the thiol group. nih.gov Subsequently, the t-BOC group can be removed under acidic conditions to liberate the amine for further modification. nih.gov

| Functional Group | Reagent Class | Resulting Linkage |

| Thiol | Maleimides | Thioether |

| Thiol | Alkyl Halides | Thioether |

| Thiol | Oxidizing Agents | Disulfide |

| Amine | Acyl Halides/Anhydrides | Amide |

| Amine | NHS Esters | Amide |

| Amine | Isothiocyanates | Thiourea |

| This table summarizes common selective modification reactions for the thiol and amine groups. |

Asymmetric Synthesis Approaches for Chiral Thiol Derivatives

While 10-aminodecane-1-thiol itself is achiral, its derivatization can lead to the formation of chiral centers. The development of asymmetric methods to synthesize chiral thiol derivatives is an active area of research. beilstein-journals.org One approach to creating chiral thiol derivatives involves the reaction of the thiol group with a chiral electrophile.

Alternatively, chiral auxiliaries can be attached to the amine terminus to direct the stereoselective modification at or near the thiol group. However, due to the distance between the functional groups in 10-aminodecane-1-thiol, achieving high stereocontrol at the thiol end based on a chiral center at the amine end is challenging without specific intramolecular interactions.

More general strategies for the asymmetric synthesis of chiral thiols often involve the stereoselective opening of prochiral episulfonium ions or the enantioselective reduction of prochiral thio-ketones, though the latter is complicated by the instability of thioketones. beilstein-journals.org Another method involves the stereospecific substitution of a leaving group on a chiral carbon with a sulfur nucleophile. beilstein-journals.org For tertiary thiols, which are particularly difficult to synthesize enantioselectively, methods involving the stereoselective alkylation of a secondary sulfur-based substrate have been developed. beilstein-journals.org

Intramolecular Rearrangement Reactions in Thiol Synthesis

Intramolecular reactions are processes where two reacting functional groups are present within the same molecule. wikipedia.org These reactions are often favored over their intermolecular counterparts, especially when they lead to the formation of stable five- or six-membered rings. masterorganicchemistry.com While less common for a long-chain molecule like 10-aminodecane-1-thiol, intramolecular rearrangements are a significant class of reactions in the synthesis of various sulfur-containing heterocycles.

For example, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can involve a thiol as the nucleophile. Although not directly applicable to the linear chain of 10-aminodecane-1-thiol, it illustrates the principle of intramolecular thiol reactions.

In the context of ω-aminothiols, intramolecular cyclization can occur. For instance, under certain conditions, the amine group could potentially react with an activated derivative of the thiol group (or vice versa) to form a large heterocyclic ring, although the formation of large rings is generally less favorable than smaller ones. wikipedia.org

More relevant to thiol synthesis in general are rearrangements like the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic sulfoxides or sulfonium (B1226848) ylides, which can be used to create new carbon-sulfur bonds with high stereocontrol. These types of rearrangements, however, are typically employed in more complex molecular architectures rather than the synthesis of a simple linear alkanethiol.

Advanced Purification and Isolation Techniques for 10-Aminodecane-1-thiol and its Derivatives

The efficacy of 10-aminodecane-1-thiol and its derivatives in applications such as the formation of self-assembled monolayers (SAMs) is critically dependent on their purity. sigmaaldrich.com The presence of impurities, even in trace amounts, can lead to defects and disordered structures in the resulting materials. sigmaaldrich.com Therefore, advanced and rigorous purification and isolation techniques are imperative. These methods are designed to remove starting materials, by-products, and other contaminants. The primary techniques employed for the purification of aminothiols include chromatography and recrystallization, with solid-phase synthesis emerging as a strategic approach to minimize impurities from the outset.

Chromatographic Methods

Column chromatography is a cornerstone technique for the purification of 10-aminodecane-1-thiol and its derivatives. Silica (B1680970) gel is a commonly used stationary phase for this class of compounds. rsc.org The separation mechanism relies on the differential adsorption of the components of a mixture onto the stationary phase. The polarity of the functional groups plays a significant role; the amino and thiol groups of the target molecule allow for distinct interactions compared to less polar impurities.

In a typical procedure, the crude product is dissolved in a minimum amount of a suitable solvent and loaded onto a pre-packed silica gel column. A carefully selected eluent or a solvent system with a polarity gradient is then passed through the column to separate the components. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) has been used to purify a derivative of 10-aminodecane-1-thiol. rsc.org

High-Performance Liquid Chromatography (HPLC) offers a higher resolution and more efficient separation for analytical and preparative purposes. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly effective for purifying aminothiols. researchgate.net Derivatization of the thiol or amino group can be employed to enhance detection and separation. researchgate.net

Table 1: Representative Chromatographic Purification of an Aminothiol (B82208) Derivative

| Parameter | Value |

| Technique | Silica Gel Column Chromatography |

| Stationary Phase | Silica Gel |

| Eluent System | Petroleum:EtOAc=20:1 |

| Product | Compound 1 (a derivative) |

| Yield | 78% |

| Physical State | White Solid |

| This table illustrates a typical outcome for the purification of an aminothiol derivative using silica gel chromatography, based on reported findings for similar compounds. rsc.org |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. For aminothiols, solvents like ethanol (B145695), water, or mixtures thereof have been utilized. wjgnet.com For example, a mixture of ethanol and water (2:1 v/v) has been successfully used to recrystallize aminothiol derivatives. wjgnet.com The process often involves filtration of the hot solution to remove insoluble impurities and careful cooling to control crystal size and purity. Multiple recrystallizations may be necessary to achieve the desired level of purity. acs.org

Table 2: Example of Recrystallization for Aminothiol Purification

| Parameter | Details |

| Compound Class | Aminothiol Prodrugs |

| Solvent System | Ethanol:Water (2:1 v/v) |

| Procedure | The precipitated amide was separated by filtration and recrystallized. |

| Outcome | Purified solid product. |

| This table provides an example of a recrystallization protocol used for purifying aminothiol derivatives, highlighting the solvent system and general procedure. wjgnet.com |

Solid-Phase Synthesis

An alternative approach to ensure high purity is the use of solid-phase synthesis. nih.gov This method involves attaching the initial molecule to a solid support (resin) and carrying out the synthesis in a stepwise manner. A key advantage is that excess reagents and by-products are easily washed away after each step, simplifying the purification process significantly. nih.gov For alkanethiols, a specialized resin containing a linker can be employed. nih.gov This strategy minimizes the need for extensive purification of the final product, as many potential impurities are removed during the synthetic sequence. The final, high-purity alkanethiol is then cleaved from the resin in the last step. nih.gov This methodology is particularly valuable for creating diverse libraries of thiols for applications like SAMs. nih.gov

Table 3: Comparison of Purification Strategies

| Technique | Principle | Advantages | Common Application |

| Silica Gel Chromatography | Differential adsorption | Versatile, applicable to a wide range of polarities. | Routine purification of synthetic intermediates and final products. rsc.org |

| Recrystallization | Differential solubility | Can yield highly pure crystalline solids, scalable. | Final purification step for solid compounds. wjgnet.comdtic.mil |

| Solid-Phase Synthesis | Immobilization on a solid support | Minimizes purification steps, high-throughput potential. | Preparation of diverse libraries of high-purity alkanethiols. nih.gov |

| This table compares the principles, advantages, and common applications of the primary purification techniques discussed for 10-aminodecane-1-thiol and its derivatives. |

Advanced Spectroscopic Characterization in Research

Core-Level Photoelectron Spectroscopy Investigations

Core-level photoelectron spectroscopy serves as a powerful tool to probe the electronic properties and chemical environments within a molecule. For 10-Aminodecane-1-thiol, these investigations have provided significant insights, particularly when utilizing high-energy X-rays.

Hard X-ray Photoelectron Spectroscopy (HAXPES) for Electronic Structure Elucidation

Hard X-ray Photoelectron Spectroscopy (HAXPES) is a potent method for investigating the bulk electronic structures of materials due to the large inelastic mean free path of the high-energy photoelectrons produced. In the study of molecules like 10-Aminodecane-1-thiol, HAXPES provides a unique window into the core-level electronic states. The use of high kinetic energy photons, often in the range of several keV, allows for the probing of the molecule's intrinsic electronic properties with reduced surface sensitivity compared to conventional X-ray Photoelectron Spectroscopy (XPS).

Research on 10-Aminodecane-1-thiol has utilized HAXPES to model the manifestation of physical phenomena such as photoelectron recoil, which significantly impacts the spectral lineshapes at high kinetic energies. By analyzing these spectra, detailed information about the electronic and physical environment of specific atoms within the molecule can be extracted.

Analysis of Photoelectron Recoil Effects and Lineshapes in 10-Aminodecane-1-thiol Spectra

When a core electron is ejected by a high-energy X-ray, the emitting atom experiences a recoil momentum due to the conservation of momentum. This recoil energy is transferred to the molecule, exciting its translational and vibrational modes. This phenomenon, known as the photoelectron recoil effect, causes a measurable shift and asymmetric broadening of the photoelectron peaks in HAXPES spectra. The analysis of these recoil-induced lineshapes provides information on the mass of the emitting atom and the vibrational properties of the molecule.

For 10-Aminodecane-1-thiol, a long-chain molecule, these effects have been modeled to understand how the recoil energy is distributed throughout the molecular structure. The independent normal-mode oscillators approach has been employed to simulate the resulting recoil lineshapes for this molecule with considerable computational efficiency.

N 1s and C 1s Photoemission Studies

Theoretical modeling of the recoil lineshape for N 1s (from the terminal amino group) and C 1s (from the decane (B31447) backbone) photoemission in 10-Aminodecane-1-thiol has been performed for photoelectrons with a kinetic energy of 10 keV. These studies reveal distinct broadening and asymmetry in the spectral lines due to recoil-induced vibrational excitations.

At low temperatures (e.g., 20 K), the recoil lineshape for isotropically oriented gas-phase molecules shows a mean energy shift equal to the recoil energy of a free atom. For instance, with a 10 keV photoelectron, the mean recoil energy for N 1s is 392 meV, and for C 1s, it is 457 meV. At room temperature, additional Gaussian broadening occurs due to the thermal motion (translation and rotation) of the molecules.

| Core Level | Emitting Atom | Mean Recoil Energy (meV) | Observational Conditions |

|---|---|---|---|

| N 1s | Nitrogen | 392 | Gas-phase, low temperature |

| C 1s | Carbon | 457 | Gas-phase, low temperature |

Influence of Molecular Orientation on Recoil Lineshapes

The orientation of the molecule relative to the direction of electron emission has a significant effect on the recoil lineshape. This is particularly relevant for 10-Aminodecane-1-thiol molecules anchored to a surface, as is common in the formation of self-assembled monolayers (SAMs). When the molecule is fixed in space, the recoil momentum is transferred differently depending on the emission angle.

Modeling studies have illustrated this effect by simulating the N 1s photoemission from a 10-Aminodecane-1-thiol molecule anchored by its thiol group to a surface. The recoil lineshape changes depending on whether the photoelectron is emitted along the main axis of the molecule or perpendicular to it. This anisotropy demonstrates that the analysis of recoil lineshapes can potentially be used as a probe for determining the geometry and orientation of molecules on a surface.

Resonant Auger Electron Spectroscopy for Probing Local Chemical Environments

Resonant Auger Electron Spectroscopy (RAES) is a site- and state-specific technique that provides detailed information about the electronic structure and decay dynamics of core-excited states. researchgate.netaps.org The process involves tuning the incident X-ray energy to a specific core-electron absorption resonance, creating a core-excited intermediate state. This state then decays via the Auger-Meitner effect, and the energy of the emitted Auger electron is analyzed. wikipedia.org

The resulting spectrum is highly sensitive to the local chemical environment of the initially excited atom. nih.gov RAES can distinguish between different decay channels, primarily "participator" decay, where the initially excited electron participates in the decay, and "spectator" decay, where it remains in the excited orbital. aps.org This selectivity makes RAES a powerful tool for probing the character of molecular orbitals and understanding electronic relaxation pathways. aps.orgbarbatti.org

While RAES is a potent technique for such analysis, specific experimental RAES studies focused on 10-Aminodecane-1-thiol have not been identified in the surveyed literature. However, the distinct chemical environments of the nitrogen, sulfur, and various carbon atoms in the molecule make it a suitable candidate for future investigation using this method to selectively probe the electronic structure at its functional end groups and along its alkyl chain.

Vibrational Spectroscopy for Structural Dynamics (e.g., Fourier-Transform Infrared Spectroscopy)

No specific, complete experimental FTIR spectrum for 10-Aminodecane-1-thiol was available in the reviewed literature. However, based on the known characteristic absorption frequencies for its constituent functional groups, a representative spectrum can be predicted. The long alkyl chain, the primary amine group, and the terminal thiol group each give rise to distinct vibrational modes.

Key expected vibrational bands for 10-Aminodecane-1-thiol include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region corresponding to asymmetric and symmetric stretching. researchgate.net

C-H Stretching: The decane backbone will produce strong bands between 2850 and 3000 cm⁻¹ from symmetric and asymmetric stretching of the methylene (B1212753) (CH₂) groups. mdpi.com

S-H Stretching: The thiol group is characterized by a weak but sharp absorption band typically found around 2550-2600 cm⁻¹. mdpi.com

N-H Bending: This vibration occurs in the 1590-1650 cm⁻¹ range.

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups appear near 1465 cm⁻¹ and in the 720-730 cm⁻¹ range, respectively.

C-S Stretching: This vibration is expected to produce a weak band in the fingerprint region, typically between 600-800 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | ~3300 - 3500 | researchgate.net |

| C-H Asymmetric & Symmetric Stretch | -CH₂- | ~2850 - 2960 | mdpi.com |

| S-H Stretch | -SH | ~2550 - 2600 | mdpi.com |

| N-H Bend (Scissoring) | -NH₂ | ~1590 - 1650 | |

| C-H Bend (Scissoring) | -CH₂- | ~1465 | mdpi.com |

| S-C Stretch | -S-C- | ~600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For a molecule like 10-aminodecane-1-thiol, ¹H NMR and ¹³C NMR are the primary methods used for structural assignment.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide detailed information about the environment of each proton in the molecule. For 10-aminodecane-1-thiol, one would expect to see distinct signals for the protons on the carbon adjacent to the amine group (-CH₂-NH₂), the protons on the carbon bonded to the thiol group (-CH₂-SH), the protons of the thiol group (-SH) itself, and the overlapping signals from the long methylene (-CH₂-) chain. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: In a ¹³C NMR spectrum of 10-aminodecane-1-thiol, a distinct signal would be expected for each of the ten carbon atoms in their unique chemical environments. The chemical shifts of the carbon atom attached to the nitrogen of the amine group and the carbon atom attached to the sulfur of the thiol group would be particularly informative for confirming the structure.

While the synthesis of 10-aminodecane-1-thiol has been described in scientific literature, detailed, publicly available experimental NMR data providing specific chemical shifts and coupling constants for this particular compound is not readily found. researchgate.netresearchgate.net However, the general principles of NMR spectroscopy allow for the prediction of its spectral features.

Hypothetical ¹H NMR Data for 10-Aminodecane-1-thiol: This table is based on established principles of NMR spectroscopy and typical chemical shifts for similar functional groups, as specific experimental data for this compound is not available in the searched sources.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH₂-NH₂ | ~2.7 | Triplet | 2H |

| -CH₂-SH | ~2.5 | Quartet | 2H |

| -SH | ~1.3 | Triplet | 1H |

| -(CH₂)₈- (internal methylene groups) | ~1.2-1.6 | Multiplet | 16H |

| -NH₂ | Variable | Singlet (broad) | 2H |

Mass Spectrometry Techniques for Compound Verification and Surface Characterization

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for both verifying the molecular weight of a synthesized compound and for characterizing surfaces that have been modified with the compound. The molecular weight of 10-aminodecane-1-thiol is 189.36 g/mol . nih.gov

For the verification of the compound itself, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. In a mass spectrum of 10-aminodecane-1-thiol, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 189 or 190, respectively.

Surface Characterization: When 10-aminodecane-1-thiol is used to form self-assembled monolayers (SAMs), specialized mass spectrometry techniques are employed to analyze the surface composition.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique that can detect molecular fragments from the very top layer of a surface. researchgate.netsurfacesciencewestern.comnih.gov For a SAM of 10-aminodecane-1-thiol on a gold substrate, ToF-SIMS analysis would be expected to detect characteristic fragments of the molecule, as well as ions indicating the bond between the sulfur and the gold surface (e.g., AuS⁻). This provides direct evidence of the presence and chemical nature of the monolayer.

X-ray Photoelectron Spectroscopy (XPS): While not a mass spectrometry technique in the traditional sense, XPS is a surface-sensitive spectroscopic technique that provides elemental composition and chemical state information, and is often used in conjunction with MS for surface analysis. nih.goveag.comresearchgate.net For a 10-aminodecane-1-thiol SAM on gold, XPS would be used to quantify the amounts of carbon, nitrogen, sulfur, and gold on the surface. High-resolution scans of the N 1s and S 2p regions would confirm the chemical states of the amine and thiol groups, respectively. For instance, the S 2p peak would show a shift upon binding to the gold surface compared to the free thiol. dtic.mil

Expected Data from Mass Spectrometry and XPS Analysis of a 10-Aminodecane-1-thiol SAM on Gold: This table outlines the expected outcomes from these analytical techniques based on general scientific principles for amine-terminated alkanethiols, as specific experimental data for this compound was not found in the provided search results.

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ToF-SIMS | Detection of fragments related to the decane chain, amine group, and sulfur. Detection of Au-S related ions. | Confirmation of the molecular composition of the surface layer and the covalent attachment to the substrate. |

| XPS | Presence of C 1s, N 1s, S 2p, and Au 4f peaks. Specific binding energies for N 1s indicating the amine group and for S 2p indicating a thiolate bond to gold. | Elemental composition of the surface, confirmation of the presence of the SAM, and information on the chemical bonding of the headgroup to the surface. |

Surface Science and Self Assembled Monolayers Sams

Fundamental Principles of Self-Assembly Using 10-Aminodecane-1-thiol

The formation of SAMs is governed by a combination of molecule-substrate interactions and intermolecular forces, which together dictate the structure and stability of the final assembly. uh.edu The initial driving force for the assembly is the strong chemical affinity between the thiol headgroup of 10-aminodecane-1-thiol and the substrate. uh.edu

The formation of alkanethiol SAMs on gold surfaces is a well-studied process that generally occurs in two distinct kinetic stages. uh.eduiastate.edu Initially, a rapid adsorption process takes place, achieving approximately 80-90% of the final surface coverage within minutes. iastate.edu This is followed by a much slower organization and annealing phase, which can last for several hours, where the molecules rearrange into a more ordered, crystalline-like structure. iastate.edusigmaaldrich.com

The interaction between the sulfur headgroup of 10-aminodecane-1-thiol and a gold surface is a cornerstone of SAM formation. Gold exhibits a strong affinity for sulfur, leading to the formation of a stable, semi-covalent Au-S bond, often referred to as a thiolate bond. sigmaaldrich.comquora.com The energy of this interaction is significant, estimated to be around 45 kcal/mol. sigmaaldrich.com This strong bond is the primary anchor holding the monolayer to the surface.

Upon adsorption on a gold surface like Au(111), the thiol molecule (R-SH) typically loses its hydrogen atom, and the sulfur atom bonds directly to the gold atoms. iastate.edunih.gov The exact nature of the bonding site has been a subject of extensive research, with evidence suggesting that sulfur atoms can occupy various sites, including atop gold atoms, bridge sites between two gold atoms, or threefold hollow sites. iastate.edunih.govaps.org The bonding character is predominantly covalent on gold surfaces. nih.gov The presence of both sulfur and nitrogen atoms in aminothiols can lead to competitive binding, but the sulfur-gold interaction is generally dominant. researchgate.netnih.gov The S-Au bond strength is estimated to be around 47 kcal/mol, significantly stronger than the N-Au bond (approximately 6 kcal/mol). nih.gov

Table 1: Comparison of Adsorption Characteristics on Noble Metal Surfaces

| Parameter | Gold (Au) | Silver (Ag) | Copper (Cu) |

|---|---|---|---|

| Bonding Character | Predominantly Covalent nih.gov | More Ionic than Gold nih.gov | Highest Ionic Character nih.gov |

| Adsorption Site Preference (low coverage) | fcc-bridge site nih.gov | fcc-bridge site nih.gov | fcc-bridge site nih.gov |

| Surface Relaxation (perpendicular) | Highest nih.gov | Lower than Gold nih.gov | Lower than Gold nih.gov |

| SAM Stability | High, chemically inert surface uh.edu | Less stable, prone to oxidation | Least stable, readily oxidizes |

This table provides an interactive comparison of key adsorption parameters for alkanethiols on different noble metal surfaces based on cited research findings.

While the sulfur-gold bond anchors the molecules to the surface, the organization and stability of the SAM are heavily influenced by intermolecular forces between the adjacent 10-aminodecane-1-thiol molecules. sigmaaldrich.com The primary forces at play are:

Van der Waals Interactions: The ten-carbon alkyl chains of the molecules interact with each other via attractive van der Waals forces. uh.edu These hydrophobic interactions are a significant driving force for the molecules to pack closely together, leading to a well-ordered monolayer. sigmaaldrich.com For alkanethiols, a chain length of at least ten carbons is generally required for these interactions to overcome the rotational freedom of the molecules and form a well-ordered assembly. sigmaaldrich.com

Hydrogen Bonding: The terminal amine (-NH2) groups of 10-aminodecane-1-thiol can form hydrogen bonds with neighboring molecules. mdpi.com These directional interactions can significantly enhance the structural stability and order of the monolayer, competing with and complementing the van der Waals forces. mdpi.comnih.gov The presence of hydrogen bonding networks can lead to more thermally stable SAMs compared to simple alkanethiols. mdpi.com

These collective intermolecular forces cause the alkyl chains to tilt at an angle of approximately 30 degrees from the surface normal on a Au(111) surface to maximize the van der Waals interactions. iastate.edusigmaaldrich.com

Surface Modification Methodologies Utilizing 10-Aminodecane-1-thiol

The bifunctional nature of 10-aminodecane-1-thiol, with its thiol anchor and terminal amine group, makes it an excellent candidate for modifying the surfaces of various materials for subsequent functionalization.

10-Aminodecane-1-thiol is widely used to functionalize noble metal surfaces, particularly gold. The thiol group ensures strong and stable attachment, while the exposed amine groups provide a reactive layer for further chemical modifications. biomedres.usnih.gov

Gold Nanoparticles (AuNPs): AuNPs are frequently functionalized with thiol-containing molecules to impart stability in solutions and to introduce specific functionalities. biomedres.usnih.govmdpi.com By forming a SAM of 10-aminodecane-1-thiol on the surface of AuNPs, the nanoparticles become water-soluble and gain primary amine groups on their surface. biomedres.us These amine groups can then be used to covalently attach a wide range of biological or non-biological entities, such as proteins, DNA, dyes, or drugs, making them suitable for applications in biosensing, drug delivery, and medical diagnostics. biomedres.usnih.gov

Au(111) Surfaces: Planar Au(111) surfaces are ideal model systems for studying the fundamental aspects of SAMs. nih.gov Modifying a Au(111) surface with 10-aminodecane-1-thiol creates a well-defined, amine-terminated surface. uba.ar This modified surface serves as a platform for building more complex molecular architectures, fabricating sensors, and studying interfacial phenomena. uba.ar The resulting amine-terminated SAMs are relatively well-packed and stable. uba.ar

While thiols are ideal for noble metals, modifying silicon surfaces requires a different chemical approach. Silicon surfaces are typically modified using silane (B1218182) chemistry or through hydrosilylation reactions with alkenes. nih.govoup.comsfu.ca

A common strategy involves using a molecule with an alkene at one end and a protected amine at the other, such as t-butyloxycarbonyl (t-BOC) protected 10-aminodec-1-ene. nih.govoup.com This molecule can be covalently attached to a hydrogen-terminated silicon surface via a UV-mediated reaction. nih.govoup.com Following the attachment, the t-BOC protecting group is removed to expose the primary amine, resulting in an aminodecane-modified silicon surface. nih.govoup.com

This amine-functionalized silicon surface is analogous to the amine-terminated SAM on gold and serves a similar purpose: it provides reactive sites for the covalent attachment of other molecules. nih.govoup.com For example, heterobifunctional crosslinkers can be used to couple thiol-modified DNA oligonucleotides to these surface amine groups, enabling the creation of DNA arrays on silicon substrates. nih.govoup.com This methodology provides a stable and robust alternative to gold or glass for immobilizing biomolecules on semiconductor materials. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 10-Aminodecane-1-thiol |

| 10-aminodec-1-ene |

| t-butyloxycarbonyl (t-BOC) protected 10-aminodec-1-ene |

| Dodecene |

| Gold |

| Silicon |

| Silver |

| Copper |

Control of Surface Density and Molecular Orientation in SAMs

The formation of self-assembled monolayers (SAMs) using 10-aminodecane-1-thiol on noble metal substrates, particularly gold, allows for the creation of highly ordered organic surfaces. The density and orientation of the molecules within these monolayers are crucial for their application and can be controlled through several factors during the self-assembly process.

The primary driving force for the assembly is the strong, semi-covalent bond between the sulfur headgroup of the thiol and the gold surface, an interaction with an energy of approximately 45 kcal/mol. bohrium.com Following this initial chemisorption, van der Waals interactions between the decane (B31447) chains encourage the molecules to align in a closely packed, ordered structure. bohrium.com For alkanethiols with ten or more carbons, like 10-aminodecane-1-thiol, these interactions are strong enough to induce a crystalline-like arrangement. bohrium.com

Typically, alkanethiol SAMs on a gold (111) surface adopt a (√3 × √3)R30° structure, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal. bohrium.com This tilting allows for the maximization of the van der Waals forces between the chains, leading to a more stable, lower-energy state. bohrium.com The final orientation places the amine (-NH2) terminal groups at the monolayer-air or monolayer-solvent interface, defining the chemical properties of the surface.

Control over the surface density can be achieved by varying the concentration of the 10-aminodecane-1-thiol solution and the immersion time of the substrate. While initial monolayer formation is rapid, occurring within seconds to minutes, the organization and ordering of the monolayer is a slower process that can continue to evolve over several hours. mdpi.com Furthermore, the co-adsorption of 10-aminodecane-1-thiol with other molecules, such as shorter or longer chain alkanethiols, or thiols with different terminal groups, can be used to precisely tune the surface density of the amine functional groups.

Advanced Characterization of 10-Aminodecane-1-thiol SAMs

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Layer Thickness

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface. For 10-aminodecane-1-thiol SAMs, XPS is invaluable for confirming the presence of the monolayer and assessing its quality.

High-resolution XPS spectra of a 10-aminodecane-1-thiol SAM on a gold substrate would exhibit characteristic peaks for the constituent elements: carbon (C 1s), nitrogen (N 1s), sulfur (S 2p), and the gold substrate (Au 4f). The binding energies of these core-level electrons provide information about their chemical environment. For instance, the S 2p peak for a thiol chemisorbed to gold typically appears at a binding energy of around 162 eV, which is lower than that of a free thiol, confirming the formation of a gold-thiolate bond. nih.govdtic.mil The N 1s spectrum for the terminal amine group is expected around 399.6 eV for the non-protonated form. researchgate.net A shift to a higher binding energy of 401-402 eV would indicate protonation of the amine groups to form ammonium (B1175870) (-NH3+) species. researchgate.net

The C 1s spectrum can be deconvoluted to distinguish between the carbons in the alkyl chain and the carbon atom bonded to the nitrogen of the amine group.

Table 1: Expected XPS Binding Energies for 10-Aminodecane-1-thiol SAM on Gold

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Sulfur | S 2p | ~162.0 | Gold-thiolate bond |

| Nitrogen | N 1s | ~399.6 | Non-protonated amine (-NH2) |

| Nitrogen | N 1s | ~401-402 | Protonated amine (-NH3+) |

| Carbon | C 1s | ~285.0 | Alkyl chain (C-C, C-H) |

XPS can also be used to estimate the thickness of the SAM. The intensity of the photoelectrons from the underlying gold substrate is attenuated by the overlying monolayer. By measuring the reduction in the Au 4f signal, and applying known equations, the thickness of the 10-aminodecane-1-thiol layer can be calculated. mdpi.com For a fully formed, close-packed monolayer of a 10-carbon alkanethiol, the thickness is expected to be in the range of 1-2 nanometers. researchgate.net

Contact Angle Measurements for Surface Wettability Analysis

Contact angle goniometry is a widely used technique to characterize the wettability of a surface, which is determined by the chemical nature of the outermost layer of atoms or molecules. For a 10-aminodecane-1-thiol SAM, the terminal amine groups dictate the surface energy and thus the contact angle.

The advancing water contact angle provides information about the hydrophobicity or hydrophilicity of the surface. A surface terminated with nonpolar methyl (-CH3) groups is hydrophobic and typically exhibits a high water contact angle (around 110-116°). nih.gov In contrast, a surface with polar terminal groups, such as hydroxyl (-OH) or amine (-NH2), is more hydrophilic and will have a lower contact angle. The contact angle for amine-terminated SAMs can be influenced by the pH of the water droplet, as the protonation state of the amine group affects its polarity.

The difference between the advancing and receding contact angles, known as contact angle hysteresis, gives an indication of the chemical and topographical homogeneity of the surface. Low hysteresis is generally indicative of a smooth, well-ordered, and chemically uniform SAM. rsc.org

Table 2: Typical Advancing Water Contact Angles for Functionalized SAMs

| Terminating Group | Chemical Formula | Expected Advancing Water Contact Angle (θ_AW) | Surface Character |

|---|---|---|---|

| Methyl | -CH3 | ~110 - 116° nih.gov | Hydrophobic |

| Amine | -NH2 | < 90° | Hydrophilic |

| Hydroxyl | -OH | < 20° nih.gov | Very Hydrophilic |

For a 10-aminodecane-1-thiol SAM, the expected advancing water contact angle would be in the hydrophilic range, significantly lower than that of a decanethiol SAM, reflecting the presence of the polar amine groups at the surface.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. In the context of 10-aminodecane-1-thiol SAMs, AFM is used to visualize the surface topography and to probe interfacial forces.

AFM can also be operated in a force spectroscopy mode to measure the interaction forces between the AFM tip and the SAM surface. By functionalizing the AFM tip with specific chemical groups, it is possible to probe the adhesion and frictional forces at the surface of the 10-aminodecane-1-thiol SAM. These measurements can provide insights into the chemical nature of the terminal amine groups and their interactions with the surrounding environment. mdpi.com

Surface Plasmon Resonance (SPR) for Adsorption Kinetics and Molecular Interactions

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that is highly sensitive to changes in the refractive index at a metal-dielectric interface. It is an ideal tool for studying the formation of 10-aminodecane-1-thiol SAMs on gold surfaces and for monitoring subsequent molecular binding events.

The adsorption of 10-aminodecane-1-thiol molecules onto a gold SPR sensor chip causes an increase in the refractive index at the surface, which results in a measurable shift in the SPR angle or wavelength. nih.gov By monitoring this shift over time, the kinetics of the SAM formation can be determined. nih.gov The adsorption process of thiols on gold often follows Langmuir kinetics, and SPR can be used to determine the rate constants for this process. utexas.edubiomedres.us

Once the 10-aminodecane-1-thiol SAM is formed, it can be used as a platform to study the interaction of other molecules with the amine-functionalized surface. For example, the terminal amine groups can be used to immobilize biomolecules such as proteins or DNA. mdpi.com SPR can then be used to monitor the binding of these biomolecules in real-time, providing quantitative information about the binding affinity and kinetics (association and dissociation rates). nih.gov The ability of SPR to detect changes in mass concentration near the surface also allows for the study of ion interactions with the charged amine groups as a function of pH. nih.gov

Research Applications of 10-Aminodecane-1-thiol SAMs in Materials Science

Self-assembled monolayers of 10-aminodecane-1-thiol are versatile platforms for a wide range of applications in materials science due to the reactive and versatile nature of the terminal amine group.

One significant area of application is in the development of biosensors. mdpi.commdpi.com The amine-terminated surface can be used to covalently immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids. mdpi.com This is often achieved by activating the amine groups to react with functional groups on the biomolecules. The resulting biosensor can then be used for the specific detection of target analytes. mdpi.com

Another important application is the functionalization of nanoparticles. mdpi.comnih.gov Gold nanoparticles can be coated with a SAM of 10-aminodecane-1-thiol to improve their stability in solution and to provide a functional handle for further modification. mdpi.com The amine groups on the surface of the nanoparticles can be used to attach drugs for targeted delivery, or to link the nanoparticles together to form larger, ordered assemblies. nih.gov

Furthermore, 10-aminodecane-1-thiol SAMs can be used to control the surface properties of materials, such as adhesion and wettability. The amine groups can also serve as nucleation sites for the growth of thin films or as a template for the directed assembly of other molecules. northwestern.edu In the field of molecular electronics, amine-terminated SAMs can be used to influence the electronic properties of an interface.

Development of Biosensing Platforms

Self-assembled monolayers of 10-aminodecane-1-thiol serve as a crucial interface for the development of highly sensitive and specific biosensing platforms. The terminal amine groups provide a reactive site for the covalent immobilization of biorecognition elements such as enzymes, antibodies, and nucleic acids. This stable and oriented attachment is paramount for maintaining the biological activity of the immobilized molecules, which is essential for the biosensor's functionality.

The process of functionalizing a gold surface with 10-aminodecane-1-thiol for biosensor fabrication typically involves the initial formation of the SAM, followed by the activation of the terminal amine groups to facilitate the covalent attachment of the desired biomolecule. This approach has been widely adopted in the development of various electrochemical and optical biosensors. For instance, in electrochemical biosensors, the insulating properties of the alkyl chain in the SAM can be leveraged to minimize non-specific electrochemical signals, thereby enhancing the sensor's sensitivity. nih.gov

The amine-terminated surface can be further modified to introduce specific functionalities for capturing target analytes. For example, in the detection of biogenic amines, which are important markers for food quality and safety, biosensors can be fabricated by immobilizing specific enzymes onto an amine-functionalized surface. nih.govmdpi.comcolab.ws The terminal amine groups of the 10-aminodecane-1-thiol monolayer can be activated using cross-linking agents like glutaraldehyde (B144438) to covalently bind enzymes such as diamine oxidase or putrescine oxidase. These enzymes then catalyze the oxidation of their respective biogenic amine targets, producing a detectable signal.

The following table summarizes the key aspects of utilizing amino-thiol SAMs in the development of biosensing platforms.

| Biosensor Component | Role of 10-Aminodecane-1-thiol SAM | Key Research Findings |

| Transducer Surface | Forms a stable, well-ordered monolayer on gold electrodes. | Provides a robust and reproducible platform for biosensor construction. nih.gov |

| Biorecognition Layer | The terminal amine group acts as an anchor for the covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA). | Enables the specific and oriented attachment of bioreceptors, preserving their biological activity. nih.gov |

| Signal Transduction | The insulating alkyl chains can modulate electron transfer and reduce non-specific binding, enhancing the signal-to-noise ratio. | The high insulating properties of the thiol monolayer can be characterized by cyclic voltammetry and impedance spectroscopy. nih.gov |

Fabrication of Molecular Electronic Components and Charge Transport Studies

Self-assembled monolayers of 10-aminodecane-1-thiol are instrumental in the fabrication of molecular-scale electronic components and for fundamental studies of charge transport through single molecules or molecular ensembles. utwente.nl In this context, the SAM acts as an ultrathin, insulating layer sandwiched between two electrodes, forming a molecular junction. The electrical properties of such junctions are dictated by the molecular structure, including the length of the alkyl chain and the nature of the end groups.

Charge transport through saturated alkanethiol monolayers like that of 10-aminodecane-1-thiol is dominated by the quantum mechanical phenomenon of tunneling. utwente.nlharvard.eduharvard.edu The tunneling current decays exponentially with the length of the molecule, a characteristic that has been extensively studied to understand the fundamental mechanisms of electron transport at the nanoscale. The presence of the terminal amine group can also influence the charge transport characteristics by altering the electronic coupling between the molecule and the electrodes.

The fabrication of molecular electronic devices using 10-aminodecane-1-thiol SAMs involves creating a metal-molecule-metal junction. The study of these junctions provides valuable insights into the relationship between molecular structure and electrical conductance.

Below is a table summarizing important parameters in charge transport studies of alkanethiol SAMs.

| Parameter | Description | Typical Findings for Alkanethiol SAMs |

| Tunneling Decay Constant (β) | A measure of how rapidly the tunneling current decreases with increasing molecular length. | For alkanethiols, β is typically in the range of 0.8 to 1.1 per methylene (B1212753) group. harvard.edu |

| Contact Resistance | The resistance at the interface between the molecule and the electrode. | The nature of the thiol-gold bond significantly influences the contact resistance. scispace.comresearchgate.net |

| Dielectric Constant | The ability of the monolayer to store electrical energy in an electric field. | The dielectric constant of alkanethiol SAMs is an important factor in their insulating properties. scholaris.ca |

Engineering of Advanced Functional Materials

The formation of a 10-aminodecane-1-thiol SAM is a powerful method for engineering the surface properties of materials at the molecular level. The terminal amine groups introduce a high density of reactive sites on the surface, which can be used to graft other molecules, polymers, or nanoparticles, thereby creating advanced functional materials with tailored properties.

For example, the amine-functionalized surface can be used as a template for the layer-by-layer assembly of polyelectrolytes to create multilayered thin films with controlled thickness and composition. These films have applications in areas such as drug delivery, anti-fouling coatings, and catalysis. Furthermore, the amine groups can be used to initiate surface-initiated polymerization, leading to the growth of polymer brushes that can dramatically alter the surface's wettability, adhesion, and biocompatibility.

The ability to control the chemical functionality of a surface with molecular precision is a key advantage of using 10-aminodecane-1-thiol SAMs. This approach allows for the rational design of materials with specific and predictable interactions with their environment.

The table below outlines some of the surface properties that can be engineered using 10-aminodecane-1-thiol SAMs.

| Engineered Property | Mechanism of Modification | Potential Applications |

| Surface Wettability | The terminal amine groups can be protonated or deprotonated depending on the pH, altering the surface's hydrophilicity. | Controlled wetting, microfluidics, and smart surfaces. |

| Biocompatibility | The amine-terminated surface can be modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to resist protein adsorption and cell adhesion. aps.org | Medical implants, biosensors, and drug delivery systems. northwestern.edu |

| Chemical Reactivity | The amine groups provide a platform for a wide range of chemical reactions, including amidation and imine formation. | Covalent attachment of functional molecules, catalysts, and nanoparticles. mdpi.com |

Investigation of Interfacial Phenomena in Diverse Systems

Self-assembled monolayers of 10-aminodecane-1-thiol provide an ideal model system for investigating a wide range of interfacial phenomena at the solid-liquid interface. The well-defined and reproducible nature of these surfaces allows for systematic studies of complex processes such as protein adsorption, cell adhesion, and electrochemical reactions.

The terminal amine groups play a crucial role in mediating interactions at the interface. For example, the electrostatic interactions between the protonated amine groups and charged biomolecules can be studied as a function of pH and ionic strength. This is particularly relevant for understanding the initial events in biofouling and for designing surfaces that can control biological interactions.

In the context of electrochemistry, 10-aminodecane-1-thiol SAMs on electrode surfaces can be used to study the influence of a molecular layer on the kinetics of electron transfer reactions. The monolayer can act as a barrier to electron transfer, and the extent of this barrier can be modulated by the structure and properties of the SAM. nih.gov

The table below lists some of the interfacial phenomena that can be investigated using 10-aminodecane-1-thiol SAMs.

| Interfacial Phenomenon | Investigative Approach | Key Insights Gained |

| Protein Adsorption | Surface-sensitive techniques like quartz crystal microbalance (QCM) and surface plasmon resonance (SPR) can be used to monitor the adsorption of proteins onto the SAM surface in real-time. sphinxsai.com | Understanding the role of surface chemistry and charge in mediating protein-surface interactions. northwestern.edu |

| Cell Adhesion | The attachment and spreading of cells on the SAM-modified surface can be observed using microscopy techniques. | Elucidating the molecular mechanisms of cell-surface interactions and for developing biomaterials that can guide cell behavior. |

| Electrochemical Processes | Electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) can be used to probe the influence of the SAM on electron transfer and ion transport at the electrode-electrolyte interface. researchgate.net | Characterizing the insulating properties of the monolayer and its effect on the electrochemical stability of the underlying metal. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of 10-Aminodecane-1-thiol

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. nih.gov For 10-Aminodecane-1-thiol, these calculations form the basis for more complex simulations, such as the analysis of photoelectron recoil effects. rsc.org

The initial step in the computational study of 10-Aminodecane-1-thiol involves determining its most stable three-dimensional structure through geometry optimization. nih.gov This process was performed using the GAMESS (General Atomic and Molecular Electronic Structure System) quantum chemistry package. fu-berlin.de The calculations were carried out at the self-consistent-field (SCF) level, employing the Restricted Hartree–Fock (RHF) method with a 6-31G basis set. fu-berlin.de

This level of theory provides a reliable approximation of the molecule's equilibrium geometry by finding the minimum energy conformation. The resulting optimized structure is crucial for subsequent analyses, as the electronic and vibrational properties are highly dependent on the molecular geometry. The electronic structure analysis, inherent to the RHF calculation, provides information about the distribution of electrons within the molecule, which is essential for understanding its chemical reactivity and spectroscopic behavior.

Following geometry optimization, a normal mode analysis is conducted to understand the molecule's vibrational dynamics. fu-berlin.denih.gov Normal modes are the fundamental patterns of vibration in a molecule, where all atoms move sinusoidally with the same frequency and phase. york.ac.uk For a complex molecule like 10-Aminodecane-1-thiol, this analysis yields a set of vibrational frequencies and corresponding atomic displacement vectors.

This analysis for 10-Aminodecane-1-thiol was also performed using the GAMESS package with the RHF/6-31G method. fu-berlin.de The results of this analysis, specifically the normal mode vectors, are the essential molecule-specific input required for modeling recoil excitation and lineshapes in photoemission spectra. fu-berlin.de These vibrational modes represent the collective motions of the atoms, ranging from simple bond stretches to complex skeletal deformations of the decane (B31447) chain. smu.edu The dynamics of these vibrations are key to understanding how energy, such as that imparted by a recoiling photoelectron, is dissipated throughout the molecule. nih.gov

Theoretical Modeling of Photoelectron Recoil Effects

When a core-level electron is ejected from an atom by a high-energy X-ray, the departing photoelectron imparts a momentum kick to the parent atom, a phenomenon known as the recoil effect. rsc.orgfu-berlin.de This effect is particularly significant in Hard X-ray Photoelectron Spectroscopy (HAXPES). rsc.orgdntb.gov.ua Theoretical modeling is used to understand how this recoil momentum is absorbed by the molecule and how it influences the shape of the measured photoelectron spectrum. rsc.org

To model the recoil effects in a large molecule like 10-Aminodecane-1-thiol, the independent normal-mode oscillators approach is employed. rsc.orgfu-berlin.de This theoretical framework treats the molecule's vibrational degrees of freedom as a set of independent quantum harmonic oscillators, each corresponding to a normal mode. The primary advantage of this method is its computational efficiency, which allows for the investigation of large molecules where more exhaustive calculations would be unfeasible. rsc.org

The recoil momentum from the photoelectron is distributed among these normal modes, exciting them vibrationally. The extent to which each mode is excited depends on the direction of the photoelectron's emission and the location of the ionized atom within the molecule. This approach effectively translates the complex, multi-atom recoil problem into a more manageable set of independent oscillator excitations. rsc.org

Using the independent normal-mode oscillators approach, researchers have simulated the recoil lineshapes for core-level photoemission from 10-Aminodecane-1-thiol, specifically for the N 1s and C 1s core levels. rsc.orgfu-berlin.de These simulations demonstrate how the recoil effect manifests in the experimental spectrum. The primary outcomes are a shift in the spectral line to a lower kinetic energy (higher binding energy) and a characteristic asymmetric broadening. rsc.org

For N 1s photoemission from the terminal amino group, the recoil energy is partitioned into translational motion and vibrational excitations. fu-berlin.de Simulations for a molecule anchored to a surface (by its thiol group) at a low temperature (20 K) and a photoelectron kinetic energy of 10 keV show a distinct dependence on the electron emission angle relative to the molecule's orientation. fu-berlin.de The shift of the purely translational peak (the n=0 level) was found to be 51 meV. fu-berlin.de

The table below summarizes the simulated recoil effects for N 1s photoemission from an anchored 10-Aminodecane-1-thiol molecule, highlighting the influence of the photoelectron emission direction.

| Emission Direction | Description | Key Spectral Feature |

|---|---|---|

| Along the molecular axis, away from the surface | Photoelectron is ejected from the nitrogen atom in the direction of the decane chain. | Strong excitation of vibrational modes, leading to significant asymmetric broadening and a pronounced tail at higher binding energies. |

| Perpendicular to the molecular axis | Photoelectron is ejected sideways from the nitrogen atom. | Reduced vibrational excitation compared to axial emission, resulting in a sharper spectral line. |

| Along the molecular axis, towards the surface | Photoelectron is ejected from the nitrogen atom back towards the anchoring point. | The recoil momentum is directed towards the bulk of the molecule, leading to the most efficient coupling to vibrational modes and the broadest spectral feature. |

These simulations show that the recoil lineshape is a sensitive probe of molecular geometry and orientation, particularly for molecules fixed on a surface. rsc.orgfu-berlin.de

A powerful application of this theoretical modeling is the ability to visualize how the recoil energy propagates through the molecule over time. rsc.org When a core electron is ejected from a specific atom (e.g., nitrogen), the initial momentum kick is localized at that site. This localized energy then spreads throughout the molecular structure by exciting the vibrational normal modes. rsc.orgfu-berlin.de

Simulations for 10-Aminodecane-1-thiol visualize this process, showing the wave of vibrational excitation traveling from the initial emission site across the entire decane chain. rsc.org This visualization provides a dynamic picture of intramolecular vibrational redistribution (IVR), illustrating how the molecule as a whole responds to a localized energetic event. The speed and pattern of this energy propagation are determined by the network of chemical bonds and the masses of the atoms, as described by the normal modes of the system. rsc.org

Theoretical Models for Molecule-Surface Interactions of 10-Aminodecane-1-thiol

The interaction between 10-aminodecane-1-thiol and various substrates is a complex phenomenon governed by a combination of covalent bonding, van der Waals forces, and electrostatic interactions. Theoretical models are crucial for elucidating the mechanisms that drive the self-assembly of these molecules into well-ordered monolayers. At the forefront of these models is the understanding of the gold-sulfur (Au-S) bond, which is the primary anchoring point for the molecule on gold surfaces.

First-principles density functional theory (DFT) is a powerful quantum mechanical modeling method used to investigate these interactions. DFT calculations help in determining the structure and mechanical properties of the molecule-substrate interface. These models can predict adsorption energies, bond lengths, and the electronic structure of the system, providing a molecular-level picture of the self-assembly process. For instance, DFT simulations have been used to explore the surface reactivity of different gold facets, showing that atomic packing on the surface influences the binding energy with ligands.

Computational Approaches for Anchoring Thiol Groups on Substrates

Computational chemistry provides indispensable tools for understanding the anchoring of thiol groups, such as the one in 10-aminodecane-1-thiol, onto substrates. Density Functional Theory (DFT) stands out as a primary method for these investigations. DFT calculations allow researchers to model the formation of the gold-sulfur bond, which is the cornerstone of SAM formation on gold surfaces. These simulations can elucidate the dynamic nature of the gold-thiolate interface, including the creation of gold adatoms and surface vacancies that accommodate the thiolates and stabilize the monolayer structure.

Different structural models for the thiol-gold interface have been proposed and evaluated using DFT. These models often involve complexes where gold adatoms are coordinated by sulfur atoms, sometimes forming zigzag chains of –S–Au–S–. The energy of different adsorption geometries can be calculated to determine the most stable configurations. The accuracy of these calculations is critical, as different structural models can have very similar energies, making experimental verification challenging.

Ab initio molecular dynamics (AIMD) is another computational approach that complements static DFT calculations. AIMD can be used to establish the dynamic and thermal stability of the molecule-substrate system, revealing processes such as surface reconstruction that can occur at operational temperatures. These computational methods provide detailed insights into the adsorption process and the mutual interactions between molecules on the substrate surface.

Table 1: Computational Approaches for Thiol Anchoring

| Computational Method | Application in Thiol Anchoring Studies | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of binding energies, adsorption geometries, and electronic structure of the thiol-substrate interface. | Determines the most stable binding sites and the nature of the chemical bond (e.g., covalent vs. coordinate). Reveals the role of surface defects and adatoms in stabilizing the monolayer. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of the dynamic and thermal stability of the system. | Shows surface reconstruction at room temperature and the dynamic nature of the thiol-gold interface. |

| Atomic Force Microscopy (AFM) Simulations | Quantification of the stability and rupture forces of individual thiol-gold contacts. | Reveals that oxidized gold surfaces can enhance the stability of the bond. |

Effects of Surface Confinement on Molecular Dynamics

The dynamics of 10-aminodecane-1-thiol molecules within a self-assembled monolayer are significantly constrained by their environment. This surface confinement, arising from both the anchoring to the substrate and the presence of neighboring molecules, heavily influences the conformational freedom and mobility of the alkyl chains. Molecular dynamics (MD) simulations are a key tool for investigating these effects, providing a window into the motion of individual molecules on timescales ranging from nanoseconds to microseconds.

One of the primary effects of confinement is the restriction of molecular motion. While a free molecule can rotate and translate in three dimensions, a molecule within a dense SAM is largely limited to vibrations, rotations around its long axis, and collective tilting or swaying motions. MD simulations show that the lateral diffusion of molecules is significantly slower in a well-ordered monolayer compared to sparsely populated surfaces. The packing density of the monolayer dictates the degree of this confinement; in densely packed arrays, the interchain van der Waals interactions lock the molecules into a quasi-crystalline arrangement.

Surface confinement also affects the conformational state of the decane chains. In a dense monolayer, the chains are forced to adopt a more extended, all-trans conformation to maximize packing efficiency and van der Waals interactions. This is in contrast to the more flexible, gauche-rich conformations the chain might adopt in solution. MD simulations can quantify this ordering by calculating order parameters for the carbon-carbon bonds along the chain. These simulations have revealed that solvent evaporation during SAM formation can lead to well-defined stacks of molecules in a smectic alignment, with the orientation of these stacks being influenced by the polarity of the substrate surface.

Table 2: Effects of Surface Confinement on Molecular Dynamics

| Effect | Description | Investigated by |

|---|---|---|

| Restricted Mobility | The anchoring to the surface and packing against neighboring molecules limit translational and rotational freedom. Lateral diffusion is significantly reduced. | Molecular Dynamics (MD) Simulations |

| Conformational Ordering | Alkyl chains are forced into extended, all-trans conformations to optimize packing and van der Waals forces within the confined space of the monolayer. | MD Simulations, Spectroscopic Techniques |

| Collective Motions | Individual molecular movements are replaced by collective phenomena such as tilting and rotational motions of the entire chain assembly. | MD Simulations |

| Altered Residence Time | The mean surface residence time of molecules can increase due to stronger collective interactions within the confined monolayer. | Total Internal Reflection Fluorescence Microscopy, MD Simulations |

Electrochemical Behavior and Applications

Electrochemical Characterization of 10-Aminodecane-1-thiol Modified Surfaces

Characterizing surfaces modified with 10-aminodecane-1-thiol is crucial for understanding their stability, structure, and functionality. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are instrumental in probing the properties of these self-assembled monolayers.

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior and stability of thiol SAMs on electrode surfaces. For aminothiols, CV can reveal key information about the monolayer's stability, packing density, and permeability to redox probes.

Studies on similar aminothiols, such as 8-amino-1-octanethiol, on gold electrodes have demonstrated that the terminal amino group influences the stability of the monolayer. matec-conferences.org The CV curves for these monolayers often show characteristic peaks corresponding to the reductive desorption of the thiol from the gold surface at negative potentials. The potential at which this desorption occurs is an indicator of the SAM's stability. For thiols with a terminal amino group, a desorption peak is often observed at more negative potentials compared to alkanethiols with non-polar terminal groups, suggesting increased stability. matec-conferences.org This enhanced stability can be attributed to potential interactions between the terminal amine group and the gold surface, or intermolecular hydrogen bonding between adjacent amine groups. matec-conferences.org The presence of the amine group can, however, sometimes lead to films with poorer insulating properties compared to simple alkanethiols. matec-conferences.org

The redox behavior is typically studied using a redox couple, such as [Fe(CN)6]3-/4-, in the electrolyte solution. A well-formed, densely packed monolayer of 10-aminodecane-1-thiol is expected to block the access of the redox probe to the electrode surface, resulting in a significant decrease in the faradaic current peaks observed in the cyclic voltammogram. researchgate.net The degree of this blocking effect provides insight into the quality and defectiveness of the monolayer.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to analyze the interfacial properties of modified electrodes. When a surface is modified with a 10-aminodecane-1-thiol SAM, EIS can model the interface as an equivalent electrical circuit to extract quantitative information about the monolayer's properties.

A common model for a SAM-covered electrode includes the solution resistance (Rs), the monolayer capacitance (C_SAM), and the charge transfer resistance (R_ct).

Monolayer Capacitance (C_SAM): A well-ordered, insulating SAM acts as a dielectric layer between the conductive electrode and the electrolyte. The capacitance of this layer is inversely proportional to the thickness of the monolayer. For a 10-aminodecane-1-thiol SAM, the capacitance would be expected to be lower than that of shorter-chain aminothiols due to its longer alkyl chain.

Charge Transfer Resistance (R_ct): This parameter quantifies the resistance to electron transfer for a redox probe at the electrode-electrolyte interface. A high R_ct value indicates a well-packed, insulating monolayer that effectively blocks the redox reaction. The presence of defects or pinholes in the SAM would lead to a decrease in R_ct.

The analysis of EIS data, often presented as Nyquist or Bode plots, allows for the characterization of the insulating properties and the detection of defects within the SAM. scholaris.ca For instance, the slope in the mid-frequency range of a Bode plot for a highly insulating SAM approaches -1, characteristic of capacitive behavior. scholaris.ca

| Parameter | Description | Typical Value for Well-Formed SAMs |

| Rs | Solution Resistance | Dependent on electrolyte concentration and cell geometry |

| C_SAM | SAM Capacitance | ~1-2 µF/cm² (inversely related to chain length) |

| R_ct | Charge Transfer Resistance | > 1 MΩ·cm² (for effective blocking) |

This is an interactive data table based on typical values for alkanethiol SAMs.

Applications in Electrochemical Sensing and Surface Functionalization

The bifunctional nature of 10-aminodecane-1-thiol makes it highly suitable for applications in electrochemical sensing and for creating functionalized surfaces. nih.gov

The modification of electrode surfaces with materials bearing thiol and amine groups is a cornerstone of modern sensor development. nih.govnih.gov The thiol group ensures robust immobilization on gold or other noble metal electrodes, forming a stable platform. mdpi.com The terminal amine group serves as a versatile chemical handle for the covalent attachment of various recognition elements, such as enzymes, antibodies, DNA, or specific chelating agents. nih.gov

For example, in the development of biosensors, probe molecules modified with a thiol group can be attached to a gold surface. mdpi.com Subsequently, the exposed amine groups of a 10-aminodecane-1-thiol co-monolayer can be used to immobilize other molecules or to modify the surface properties, such as reducing non-specific binding. This strategy is widely employed in creating sensors for various analytes, from heavy metal ions to biological macromolecules. nih.govmdpi.com The amine groups, being basic, can also be protonated, which allows for electrostatic interactions and influences the local pH at the electrode surface.

Electron transfer (ET) at an electrode surface modified with a 10-aminodecane-1-thiol SAM can occur through several mechanisms. researchgate.net The specific pathway depends on the quality of the monolayer and the nature of the redox species.

Tunneling: For a well-ordered, defect-free monolayer, electrons can transfer between the electrode and a redox species in solution via quantum mechanical tunneling through the insulating alkyl chain. uci.edu The rate of this electron transfer decreases exponentially with the thickness of the monolayer (i.e., the length of the alkyl chain). uci.edu Therefore, for 10-aminodecane-1-thiol, the tunneling rate would be slower than for shorter-chain aminothiols.